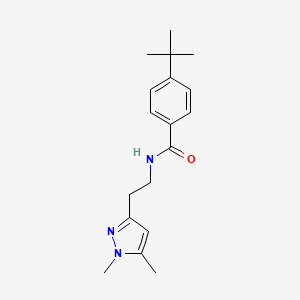
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been studied for its mechanism of action in order to better understand its potential applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves the reaction of tert-butyl 4-aminobenzoate with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate, which is then reacted with 2-bromoethylamine hydrobromide to yield the final product.
Starting Materials
tert-butyl 4-aminobenzoate, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, sodium triacetoxyborohydride, 2-bromoethylamine hydrobromide
Reaction
Step 1: Dissolve tert-butyl 4-aminobenzoate in dry THF and add sodium triacetoxyborohydride. Stir the mixture at room temperature for 30 minutes., Step 2: Add 1,5-dimethyl-1H-pyrazole-3-carbaldehyde to the reaction mixture and stir at room temperature for 24 hours., Step 3: Quench the reaction with water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the intermediate in dry THF and add 2-bromoethylamine hydrobromide. Stir the mixture at room temperature for 24 hours., Step 6: Quench the reaction with water and extract the product with ethyl acetate., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Mechanism Of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biochemical pathways. This inhibition can lead to changes in cellular function and can potentially be used to treat a variety of diseases and conditions.
Biochemical And Physiological Effects
Studies have shown that 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism and the induction of apoptosis in cancer cells. This compound has also been shown to have potential as a treatment for neurodegenerative diseases and other conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research involving 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide. One area of interest is in further understanding the mechanism of action, which could lead to the development of more effective drugs. Another area of interest is in exploring the potential of this compound as a treatment for neurodegenerative diseases and other conditions. Additionally, research could focus on identifying other compounds that work in conjunction with 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide to enhance its efficacy.
Scientific Research Applications
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs, as this compound has been shown to have potential as a lead compound for the development of new drugs targeting specific biochemical pathways.
properties
IUPAC Name |
4-tert-butyl-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-12-16(20-21(13)5)10-11-19-17(22)14-6-8-15(9-7-14)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOBJNYQSJOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

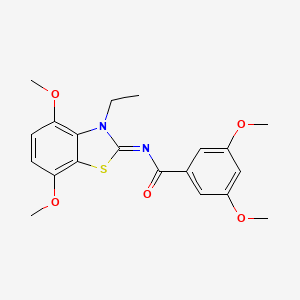
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2899631.png)
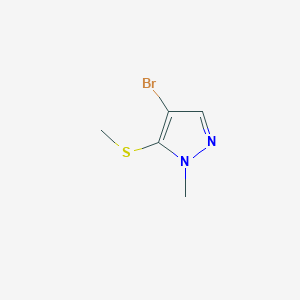
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2899633.png)
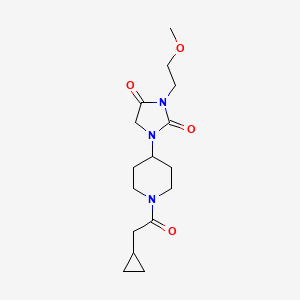

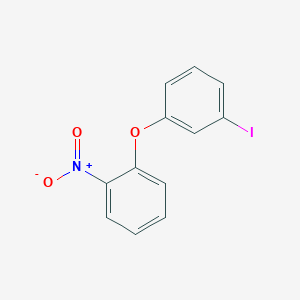
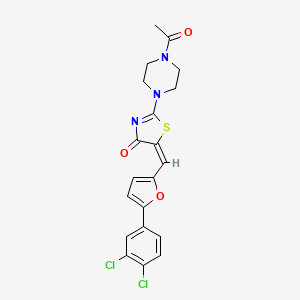

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2899646.png)
![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2899647.png)
![1-[(4-Methylphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine](/img/structure/B2899648.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2899651.png)